
(4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole is a chiral compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloromethyl group and a phenyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a chloromethyl ketone with an amino alcohol in the presence of a base. The reaction conditions often require careful temperature control and the use of solvents like dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted oxazoles, dihydro-oxazoles, and other functionalized derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(chloromethyl)-4,5-dihydro-1,3-oxazole: Lacks the phenyl group, resulting in different reactivity and applications.
4-phenyl-4,5-dihydro-1,3-oxazole:
Uniqueness
The presence of both the chloromethyl and phenyl groups in (4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole makes it a unique compound with distinct reactivity and a wide range of applications. Its chiral nature also adds to its uniqueness, as it can exhibit enantioselective interactions in biological systems.
Propriétés
Numéro CAS |
221196-89-0 |
|---|---|
Formule moléculaire |
C10H10ClNO |
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
(4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H10ClNO/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1 |
Clé InChI |
DQQOJOCOHJIZJQ-VIFPVBQESA-N |
SMILES isomérique |
C1[C@H](N=C(O1)CCl)C2=CC=CC=C2 |
SMILES canonique |
C1C(N=C(O1)CCl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


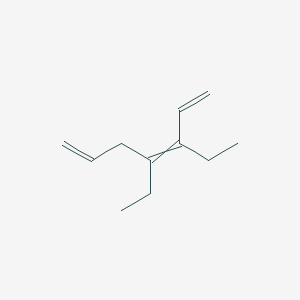
![1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14251224.png)
![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)
![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
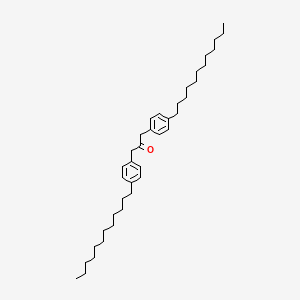
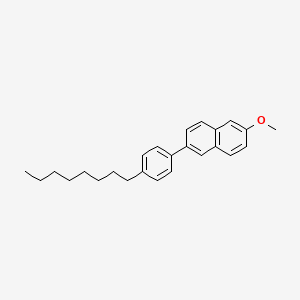
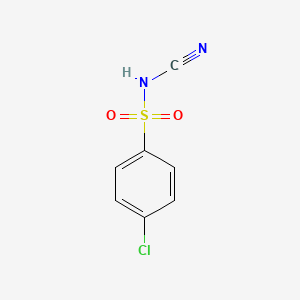
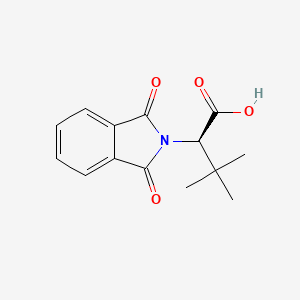
![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)
![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)
![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)
